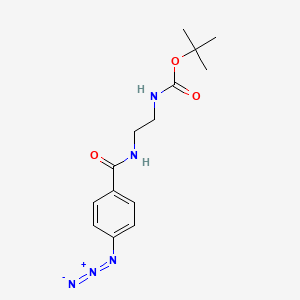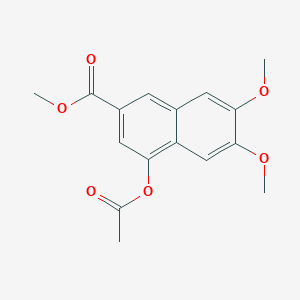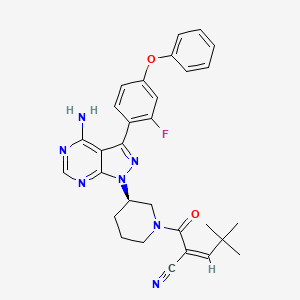
1-Phenyl-2,2'-bi-1H-imidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Phenyl-2,2’-bi-1H-imidazole is a heterocyclic compound that features an imidazole ring substituted with a phenyl group. Imidazoles are a class of compounds known for their diverse biological and chemical properties. The presence of the phenyl group enhances the compound’s stability and reactivity, making it a valuable molecule in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Phenyl-2,2’-bi-1H-imidazole typically involves the cyclization of amido-nitriles in the presence of a nickel catalyst. The reaction conditions are mild, allowing for the inclusion of various functional groups such as aryl halides and aromatic heterocycles .
Industrial Production Methods
Industrial production of 1-Phenyl-2,2’-bi-1H-imidazole often employs high-yield synthetic routes that can be scaled up efficiently. These methods include the use of continuous flow reactors and catalytic processes that ensure high purity and yield of the final product .
Análisis De Reacciones Químicas
Types of Reactions
1-Phenyl-2,2’-bi-1H-imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form imidazole N-oxides.
Reduction: Reduction reactions can convert the imidazole ring to more saturated derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are used under conditions that favor substitution reactions.
Major Products
The major products formed from these reactions include substituted imidazoles, imidazole N-oxides, and reduced imidazole derivatives .
Aplicaciones Científicas De Investigación
1-Phenyl-2,2’-bi-1H-imidazole has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1-Phenyl-2,2’-bi-1H-imidazole involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. It also interacts with cellular receptors, modulating signal transduction pathways . The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
Similar Compounds
1-Phenylimidazole: Similar in structure but lacks the bi-imidazole linkage.
2-Phenylimidazole: Another closely related compound with the phenyl group at a different position.
Benzimidazole: Contains a fused benzene ring instead of a phenyl group attached to the imidazole ring.
Uniqueness
1-Phenyl-2,2’-bi-1H-imidazole is unique due to its bi-imidazole structure, which imparts distinct chemical and biological properties. This structure allows for more versatile interactions with molecular targets and enhances its stability and reactivity compared to other imidazole derivatives .
Propiedades
Número CAS |
935547-74-3 |
|---|---|
Fórmula molecular |
C12H10N4 |
Peso molecular |
210.23 g/mol |
Nombre IUPAC |
2-(1H-imidazol-2-yl)-1-phenylimidazole |
InChI |
InChI=1S/C12H10N4/c1-2-4-10(5-3-1)16-9-8-15-12(16)11-13-6-7-14-11/h1-9H,(H,13,14) |
Clave InChI |
PKCDGHJFFNVCFI-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)N2C=CN=C2C3=NC=CN3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![1-Oxa-7-azaspiro[4.4]nonane-4,6,8-trione, 7-(phenylmethyl)-](/img/structure/B13924899.png)





![2',3',4',5',6'-Pentafluoro[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B13924942.png)
